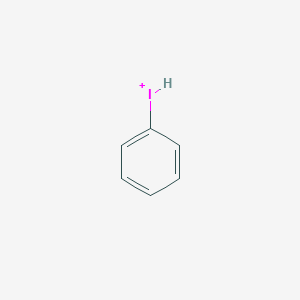
Ac-Atc-cys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Atc-cys is a metabolite of allyl isothiocyanate, a compound found in cruciferous vegetables such as mustard, horseradish, and wasabi. This compound has gained attention due to its potential therapeutic properties, particularly in cancer prevention and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-Atc-cys can be synthesized through the reaction of allyl isothiocyanate with N-acetylcysteine. The reaction typically involves mixing the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and allowing the reaction to proceed at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ac-Atc-cys undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ac-Atc-cys has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thiocarbamoyl groups.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for exposure to allyl isothiocyanate.
Mechanism of Action
Ac-Atc-cys exerts its effects through several molecular targets and pathways:
Inhibition of Tubulin: The compound downregulates both α-tubulin and β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Activation of Caspase-3: This activation promotes apoptosis, contributing to its anticancer effects.
Downregulation of Vascular Endothelial Growth Factor: This reduces angiogenesis, limiting the blood supply to tumors and inhibiting their growth.
Comparison with Similar Compounds
Similar Compounds
Allyl Isothiocyanate: The parent compound from which Ac-Atc-cys is derived. It has similar anticancer properties but is less stable and more toxic.
Phenethyl Isothiocyanate: Another isothiocyanate with anticancer properties, but it targets different molecular pathways.
Sulforaphane: A well-known isothiocyanate with chemoprotective effects, particularly in breast cancer.
Uniqueness
This compound is unique due to its stability and selective delivery to bladder cancer tissues via urinary excretion. This makes it a promising candidate for bladder cancer prevention and therapy .
Properties
CAS No. |
87321-45-7 |
|---|---|
Molecular Formula |
C9H14N2O3S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H14N2O3S2/c1-3-4-10-9(15)16-5-7(8(13)14)11-6(2)12/h3,7H,1,4-5H2,2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1 |
InChI Key |
DJFUZUUKZXAXBZ-ZETCQYMHSA-N |
SMILES |
CC(=O)NC(CSC(=S)NCC=C)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=S)NCC=C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCC=C)C(=O)O |
Synonyms |
Ac-ATC-Cys N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine N-acetyl-S-(N-allylthiocarbamoyl)cysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1259485.png)










![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
